Perampanel

Description

Properties

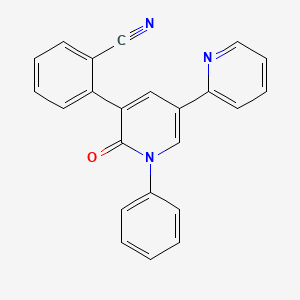

IUPAC Name |

2-(2-oxo-1-phenyl-5-pyridin-2-ylpyridin-3-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O/c24-15-17-8-4-5-11-20(17)21-14-18(22-12-6-7-13-25-22)16-26(23(21)27)19-9-2-1-3-10-19/h1-14,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMWGUBFXWROHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191501 | |

| Record name | Perampanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble in water. | |

| Details | From FDA label. | |

| Record name | Perampanel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08883 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

380917-97-5 | |

| Record name | Perampanel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380917-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perampanel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380917975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perampanel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08883 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perampanel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile hydrate(4:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERAMPANEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H821664NPK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Perampanel on AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perampanel (Fycompa®) is a first-in-class, selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system (CNS).[1] Its unique mechanism of action sets it apart from many other anti-epileptic drugs (AEDs).[1] This guide provides a detailed examination of this compound's interaction with AMPA receptors, focusing on its molecular mechanism, quantitative binding and inhibition data, and the experimental protocols used to elucidate these properties. By targeting the principal mediators of fast excitatory synaptic transmission, this compound effectively reduces neuronal hyperexcitability, which is a hallmark of epileptic seizures.[2][3] This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who are focused on glutamate (B1630785) receptor modulation.

Introduction: The Role of AMPA Receptors in Neuronal Excitation

Glutamate is the primary excitatory neurotransmitter in the CNS.[3] Its effects are mediated by ionotropic and metabotropic glutamate receptors. AMPA receptors are ionotropic receptors that, upon binding glutamate, open a transmembrane channel permeable to sodium (Na+) and, in some cases, calcium (Ca2+) ions.[3][4] This influx of positive ions leads to the depolarization of the postsynaptic neuron, bringing it closer to the threshold for firing an action potential.[3] This rapid synaptic transmission is fundamental for most aspects of brain function. However, excessive activation of AMPA receptors can lead to neuronal hyperexcitability and excitotoxicity, which are implicated in the pathophysiology of epilepsy.[2][3]

This compound's Core Mechanism: Non-Competitive Antagonism

This compound exerts its therapeutic effect by acting as a negative allosteric modulator of the AMPA receptor.[5] This means it binds to a site on the receptor that is distinct from the glutamate-binding site (an allosteric site).[2] This non-competitive mechanism is a key feature of this compound's action.[2]

Binding Site and Molecular Interactions

Structural studies, including cryo-electron microscopy, have revealed that this compound binds to a pocket within the transmembrane domain (TMD) of the AMPA receptor, at the interface between the ligand-binding domain (LBD) and the TMD.[5][6] This binding site is formed by residues in the pre-M1 linker and the M3 and M4 transmembrane helices of each of the four subunits that make up the receptor.[5][6] By binding to this site, this compound stabilizes the closed state of the AMPA receptor channel, thereby reducing the probability of channel opening even when glutamate is bound to the receptor.[5] This action effectively dampens the excitatory postsynaptic current.

Impact on Channel Kinetics

This compound's binding does not completely block the AMPA receptor but rather modulates its gating properties.[5] Single-channel recording studies have shown that in the presence of this compound, the AMPA receptor channel is more likely to open to lower conductance states.[5] this compound does not appear to affect the desensitization kinetics of the AMPA receptor.[7] The rates of block and unblock of AMPA receptor currents by this compound have been determined to be approximately 1.5 x 10^5 M⁻¹s⁻¹ and 0.58 s⁻¹, respectively.[8]

Quantitative Analysis of this compound's Interaction with AMPA Receptors

The potency and binding characteristics of this compound have been quantified through various in vitro and cellular assays. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Experimental System | Agonist (Concentration) | Reference |

| IC50 | 93 nM | AMPA-induced Ca2+ influx in cultured rat cortical neurons | AMPA | [7] |

| 0.23 µM | Field EPSPs in rat hippocampal slices | Electrical stimulation | [9] | |

| 692 ± 94 nM | Whole-cell voltage-clamp in cultured hippocampal neurons | Kainate (3, 10, and 100 µM) | [7] | |

| 0.4 µM | Peak AMPA-induced current in cultured hippocampal neurons | AMPA (3 µM) | [8] | |

| 0.8 µM | Peak AMPA-induced current in cultured hippocampal neurons | AMPA (30 µM) | [8] | |

| 0.9 µM | Peak AMPA-induced current in cultured hippocampal neurons | AMPA (100 µM) | [8] | |

| 2.6 - 7.0 µM | AMPA receptor-mediated ion currents in reconstituted Xenopus oocytes | AMPA | [10] | |

| Kd | 59.8 ± 5.2 nM | [3H]this compound binding to rat forebrain membranes | N/A | [9] |

| Bmax | 3.2 ± 0.1 pmol/mg | [3H]this compound binding to rat forebrain membranes | N/A | [9] |

| Rate of Block | 1.5 x 10^5 M⁻¹s⁻¹ | Whole-cell voltage-clamp in cultured hippocampal neurons | AMPA/Kainate | [8] |

| Rate of Unblock | 0.58 s⁻¹ | Whole-cell voltage-clamp in cultured hippocampal neurons | AMPA/Kainate | [8] |

Key Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize this compound's mechanism of action.

Whole-Cell Voltage-Clamp Recording

This electrophysiological technique is used to measure the ion flow across the membrane of a single neuron while holding the membrane potential at a set level.[11][12] It is crucial for determining how a compound like this compound affects the function of ion channels such as the AMPA receptor.[12]

Objective: To measure the effect of this compound on AMPA receptor-mediated currents.

Methodology:

-

Cell Preparation: Primary hippocampal or cortical neurons are cultured on coverslips.[7]

-

Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with a neuron.[13]

-

Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.[13]

-

Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.[11]

-

Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs).[12][13]

-

Agonist Application: An AMPA receptor agonist (e.g., glutamate or AMPA) is applied to the cell using a fast perfusion system to evoke a current.[7]

-

This compound Application: this compound is co-applied with the agonist at various concentrations to determine its inhibitory effect on the AMPA receptor-mediated current.[7]

-

Data Analysis: The peak and steady-state current amplitudes are measured and plotted against the this compound concentration to calculate the IC50 value.[8]

Radioligand Binding Assay

This technique is used to quantify the binding of a radiolabeled ligand (in this case, [3H]this compound) to its receptor. It allows for the determination of binding affinity (Kd) and receptor density (Bmax).

Objective: To determine the binding characteristics of this compound to AMPA receptors.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat forebrain) is homogenized, and the cell membranes containing the AMPA receptors are isolated by centrifugation.

-

Binding Reaction: The membrane preparation is incubated with increasing concentrations of [3H]this compound.

-

Competition Assay: To determine the specificity of binding, a parallel experiment is conducted where a high concentration of unlabeled this compound or other non-competitive antagonists like GYKI 52466 is added to displace the [3H]this compound.[9]

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (radioactivity in the presence of excess unlabeled ligand) from the total binding. The data is then analyzed using Scatchard analysis to determine the Kd and Bmax values.[9]

Visualizing the Mechanism and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways, experimental workflows, and logical relationships central to this compound's action.

Caption: this compound non-competitively antagonizes the AMPA receptor, preventing channel opening.

Caption: Workflow for a whole-cell voltage-clamp experiment to test this compound.

Caption: Workflow for a radioligand binding assay to characterize this compound.

Conclusion

This compound's mechanism as a selective, non-competitive antagonist of the AMPA receptor represents a targeted approach to reducing neuronal hyperexcitability. Its action at a distinct allosteric site allows for the modulation of AMPA receptor function rather than complete inhibition, which may contribute to its therapeutic window. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for understanding this compound's core mechanism of action and for guiding future research into AMPA receptor modulators. This in-depth understanding is critical for the development of next-generation therapeutics for epilepsy and other neurological disorders characterized by excessive glutamatergic signaling.

References

- 1. This compound: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. AMPA receptor - Wikipedia [en.wikipedia.org]

- 5. Modulation of AMPA Receptor Gating by the Anticonvulsant Drug, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]

- 8. This compound Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, for the treatment of epilepsy: studies in human epileptic brain and nonepileptic brain and in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. homepages.gac.edu [homepages.gac.edu]

- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

The Genesis of a First-in-Class Antiepileptic: A Technical Timeline of Perampanel's Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide chronicles the discovery and development of perampanel (Fycompa®), a first-in-class, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. From initial high-throughput screening to global regulatory approvals, this document details the key milestones, experimental methodologies, and quantitative data that underpinned the successful clinical translation of this novel antiepileptic drug (AED).

Executive Summary

This compound, developed by Eisai, represents a significant advancement in epilepsy treatment by selectively targeting the glutamatergic system. Its unique mechanism of action, involving allosteric modulation of the AMPA receptor, provides a valuable therapeutic option for patients with refractory partial-onset seizures and primary generalized tonic-clonic seizures. This guide provides a comprehensive technical overview of its journey from a chemical template to a globally approved medication.

Discovery and Preclinical Development

The quest for a novel AED with a mechanism distinct from existing therapies led researchers at Eisai to target the AMPA receptor, a key mediator of fast excitatory neurotransmission in the central nervous system.[1][2]

High-Throughput Screening and Lead Optimization

This compound's discovery was the culmination of high-throughput screening campaigns designed to identify potent and selective AMPA receptor antagonists.[3] These efforts focused on overcoming the limitations of earlier compounds in this class, such as poor blood-brain barrier permeability and off-target toxicity.[3] The initial chemical template was refined through structure-activity relationship (SAR) studies, leading to the identification of the 2,3'-bipyridin-6'-one core structure that characterizes this compound.[2]

Mechanism of Action: Non-Competitive AMPA Receptor Antagonism

This compound functions as a selective, non-competitive negative allosteric modulator of the AMPA receptor.[1][2] It binds to an allosteric site on the receptor, distinct from the glutamate (B1630785) binding site, which is believed to be on the linker peptide segments of the AMPA receptor subunits that transduce agonist binding into channel opening.[2][4] This binding induces a conformational change in the receptor, reducing its response to glutamate and thereby decreasing excitatory neurotransmission.[1] This targeted action on postsynaptic AMPA receptors helps to reduce the neuronal hyperexcitation associated with seizures.[5]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery and development of this compound for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Perampanel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perampanel (marketed as Fycompa®) is a first-in-class, selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] As a novel antiepileptic drug (AED), its unique mechanism of action offers a targeted approach to modulating excitatory neurotransmission, which is crucial in the pathophysiology of epilepsy.[1][5] This technical guide provides a comprehensive overview of this compound's molecular structure, core chemical properties, mechanism of action, and the experimental methodologies used for its characterization. All quantitative data are summarized in structured tables for clarity and comparative analysis, and key pathways and workflows are visualized using diagrams.

Molecular Structure and Physicochemical Properties

This compound, chemically identified as 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile, is a structurally novel pyridone derivative.[6][7] Its non-chiral structure is fundamental to its pharmacological activity.[8] The molecule's lipophilicity, as indicated by its XLogP3 value, facilitates its passage across the blood-brain barrier.

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile | [9] |

| Chemical Formula | C₂₃H₁₅N₃O | [7][10][11] |

| Molecular Weight | 349.4 g/mol | [10][11] |

| Monoisotopic Mass | 349.121512110 Da | [10][11] |

| pKa | 3.24 | [12] |

| XLogP3 | 3.4 | [10][11] |

| Topological Polar Surface Area | 57 Ų | [10][11] |

| Hydrogen Bond Donors | 0 | [13] |

| Hydrogen Bond Acceptors | 3 | [11][13] |

| Rotatable Bonds | 3 | [11][13] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Practically insoluble | [10][14] |

| Aqueous Solutions (pH 2-11) | Practically insoluble | [15] |

| 0.1 M HCl | Very slightly soluble | [15] |

| Acetonitrile | Soluble (>1 mg/ml) | [7][14] |

| Acetone | Soluble | [14] |

| Methanol | Sparingly soluble | [14] |

| Ethanol | Sparingly soluble | [14] |

| DMSO | Slightly soluble | [7] |

| Chloroform | Slightly soluble | [7] |

| Heptane | Insoluble | [14] |

Mechanism of Action and Signaling Pathways

This compound exerts its antiepileptic effects by acting as a negative allosteric modulator of the ionotropic AMPA glutamate (B1630785) receptor.[12] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action on AMPA receptors is critical for fast synaptic transmission.[3] In pathological conditions like epilepsy, excessive glutamatergic activity leads to neuronal hyperexcitability and seizure generation.[3][16]

Unlike competitive antagonists that bind to the glutamate recognition site, this compound binds to an allosteric site on the AMPA receptor.[3] This non-competitive binding induces a conformational change in the receptor, which reduces its response to glutamate, thereby decreasing the influx of sodium and calcium ions and suppressing neuronal hyperexcitability.[1][3] Whole-cell voltage clamp studies have demonstrated that this compound is a selective antagonist for AMPA receptors, with no significant effect on NMDA receptor currents.[2][6]

Recent studies indicate that this compound's effects extend to the regulation of downstream signaling pathways involved in AMPA receptor functionality. In epileptic models, this compound has been shown to modulate the phosphorylation of the GluA1 subunit of the AMPA receptor at serine sites S831 and S845.[17] This involves influencing the activity of upstream kinases and phosphatases such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), protein kinase A (PKA), c-Jun N-terminal kinase (JNK), and protein phosphatase 2B (PP2B, also known as calcineurin).[17]

Chemical Synthesis

The synthesis of this compound has been achieved through various routes, with a notable method featuring two Suzuki-Miyaura coupling reactions and a copper(II) acetate-catalyzed N-arylation.[9] This approach allows for the efficient construction of the complex biaryl and N-aryl pyridone core structure from readily available starting materials.[18]

Pharmacokinetics and Pharmacodynamics

This compound exhibits favorable pharmacokinetic properties for a once-daily dosing regimen.[12] It is rapidly and almost completely absorbed after oral administration, with a bioavailability of approximately 100%.[19][20] The pharmacokinetics are linear over the clinically relevant dose range of 2-12 mg.[12][20]

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference(s) |

| Bioavailability | ~100% | [20] |

| Time to Peak (Tₘₐₓ) | 0.5 - 2.5 hours (fasting) | [19][20] |

| Protein Binding | 95 - 96% (to albumin and α₁-acid glycoprotein) | [10][20] |

| Metabolism | Extensive hepatic oxidation via CYP3A4 and CYP3A5, followed by glucuronidation | [10][12][19][21] |

| Terminal Half-life (t₁/₂) | ~105 hours (can be reduced by CYP3A4 inducers) | [2][12][20] |

| Clearance | ~12 mL/min | [10] |

| Route of Elimination | ~70% in feces, ~30% in urine (as metabolites) | [2][19] |

Pharmacodynamic modeling has established a direct relationship between this compound plasma concentration and the reduction in seizure frequency.[12][22] Higher plasma concentrations are correlated with increased efficacy but also a higher incidence of dose-dependent, reversible adverse effects such as dizziness and somnolence.[12][22] Concomitant use of potent CYP3A4 inducers like carbamazepine (B1668303) can significantly reduce this compound's half-life and plasma exposure, potentially impacting efficacy.[20][22]

Table 4: In Vitro and In Vivo Potency of this compound

| Assay/Model | Parameter | Result | Reference(s) |

| AMPA-induced Ca²⁺ influx (rat cortical neurons) | IC₅₀ | 93 nM | [6][23] |

| Whole-cell voltage clamp (rat hippocampal neurons) | IC₅₀ (vs. Kainate) | 692 ± 94 nM | [6] |

| Maximal Electroshock Seizure (mouse) | ED₅₀ (p.o.) | 1.9 mg/kg | [12] |

| Pentylenetetrazol (PTZ) Seizure (mouse) | ED₅₀ (p.o.) | 4.8 mg/kg | [12] |

| 6 Hz Seizure (mouse, 32 mA) | ED₅₀ (p.o.) | 1.1 mg/kg | [12] |

| Audiogenic Seizure (DBA/2 mouse) | ED₅₀ (p.o.) | 0.58 mg/kg | [12] |

| Motor Impairment (Rotarod, rat) | TD₅₀ | 9.14 mg/kg | [12] |

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a range of established in vitro and in vivo experimental protocols.

In Vitro Assay: AMPA-Induced Calcium Influx

This assay quantifies the inhibitory effect of this compound on AMPA receptor function.

-

Objective: To determine the concentration-dependent inhibition of AMPA-induced intracellular calcium increase by this compound.

-

Methodology:

-

Cell Culture: Primary cortical neurons are harvested from E19 rat embryos and cultured for 10-25 days.[6]

-

Fluorescent Dye Loading: Neurons are loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM).

-

Compound Application: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Receptor Stimulation: An AMPA receptor agonist (e.g., AMPA or kainate) is applied to stimulate the receptors.[6]

-

Data Acquisition: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a fluorometric imaging plate reader.

-

Analysis: The concentration of this compound that inhibits 50% of the maximal agonist-induced calcium influx (IC₅₀) is calculated. This compound demonstrated an IC₅₀ of 93 nM in this assay.[6][23]

-

Electrophysiology: Whole-Cell Voltage-Clamp Recording

This technique provides a detailed characterization of the mechanism of receptor blockade.

-

Objective: To investigate the effects of this compound on AMPA receptor currents and determine its mode of antagonism.

-

Methodology:

-

Cell Preparation: Cultured hippocampal neurons from E19 rat embryos are used for recordings.[6]

-

Recording Setup: Whole-cell patch-clamp recordings are performed. The neuron is voltage-clamped at a negative holding potential (e.g., -60 mV) to measure inward currents.

-

Agonist Application: A fast perfusion system is used to apply AMPA receptor agonists (e.g., kainate, AMPA) to evoke inward currents.[6]

-

This compound Application: this compound is co-applied with the agonist or pre-applied to assess its effect on the evoked currents.

-

Data Analysis: The inhibition of the peak and steady-state components of the AMPA-evoked current is measured. The lack of effect on the current's decay time course or dependence on agonist concentration confirmed this compound as a selective, non-competitive antagonist that does not influence channel desensitization.[2][6]

-

In Vivo Model: Maximal Electroshock (MES) Seizure Test

A standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

-

Objective: To evaluate the anticonvulsant efficacy of this compound in an acute seizure model.

-

Methodology:

-

Animal Model: Male ICR mice are typically used.[24]

-

Drug Administration: this compound is administered orally (p.o.) at various doses.

-

Seizure Induction: A short-duration (e.g., 200 msec) electrical stimulus (e.g., 50 mA, 60 Hz) is delivered via corneal electrodes approximately 30-60 minutes post-dosing.[12][24]

-

Endpoint Measurement: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.

-

Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.

-

Bioanalytical Method: LC-MS/MS for Plasma Quantification

The gold standard for accurately measuring drug concentrations in biological matrices.

-

Objective: To develop and validate a sensitive and selective method for quantifying this compound in human plasma for pharmacokinetic studies.

-

Methodology:

-

Sample Preparation: A simple protein precipitation is performed. An internal standard (e.g., a stable isotope-labeled this compound-d5) and a precipitation solvent (e.g., acetonitrile) are added to the plasma sample.[25][26] The mixture is vortexed and centrifuged to pellet the precipitated proteins.

-

Chromatographic Separation: The supernatant is injected into a liquid chromatography system. Separation is achieved on a reverse-phase column (e.g., ZORBAX Eclipse XDB-Phenyl) using a gradient mobile phase of an aqueous buffer (e.g., water with ammonium (B1175870) acetate (B1210297) and formic acid) and an organic solvent (e.g., acetonitrile).[26]

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Quantification: Detection is performed using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for this compound (e.g., m/z 350.2 → 247.4) and the internal standard (e.g., m/z 355.0 → 248.2).[25]

-

Validation: The method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability. Linearity is typically established over a range of 2.0 to 500 ng/mL.[25][26]

-

Conclusion

This compound represents a significant advancement in epilepsy treatment due to its novel mechanism as a selective, non-competitive AMPA receptor antagonist. Its well-defined molecular structure and favorable physicochemical and pharmacokinetic properties underpin its clinical utility. The comprehensive experimental data, from in vitro receptor binding and electrophysiology to in vivo seizure models, provide a robust foundation for its characterization. This technical guide consolidates this information to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development, facilitating further investigation into the therapeutic potential of AMPA receptor modulation.

References

- 1. This compound: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. The AMPA receptor antagonist this compound in the adjunctive treatment of partial-onset seizures: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The broad-spectrum activity of this compound: state of the art and future perspective of AMPA antagonism beyond epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. This compound | C23H15N3O | CID 9924495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [USAN:INN] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. CN106389367B - this compound coated tablet pharmaceutical composition - Google Patents [patents.google.com]

- 15. tga.gov.au [tga.gov.au]

- 16. PHARMACOKINETICS-OF-PERAMPANEL--A-HIGHLY-SELECTIVE-AMPA-TYPE-GLUTAMATE-RECEPTOR-ANTAGONIST [aesnet.org]

- 17. This compound Affects Up-Stream Regulatory Signaling Pathways of GluA1 Phosphorylation in Normal and Epileptic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A practical, laboratory-scale synthesis of this compound | RTI [rti.org]

- 19. This compound (Fycompa): A Review of Clinical Efficacy and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The clinical pharmacology profile of the new antiepileptic drug this compound: A novel noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Concentration-effect relationships with this compound in patients with pharmacoresistant partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Clinical efficacy of this compound for partial-onset and primary generalized tonic–clonic seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Secure Verification [machinery.mas.bg.ac.rs]

- 26. Simple and Rapid LC-MS/MS Method for Determination of this compound ...: Ingenta Connect [ingentaconnect.com]

The Pharmacological Profile of Perampanel: A Technical Guide to its Non-competitive Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perampanel, marketed under the brand name Fycompa, is a first-in-class anti-epileptic drug with a novel mechanism of action.[1][2][3] It is distinguished as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system.[4][5] This technical guide provides an in-depth exploration of the pharmacological profile of this compound, focusing on its non-competitive antagonism, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways.

Core Mechanism of Action: Non-Competitive AMPA Receptor Antagonism

Glutamate (B1630785) is the primary excitatory neurotransmitter in the brain, and its effects are largely mediated by ionotropic receptors, including AMPA receptors.[5] These receptors are critical for synaptic plasticity and the propagation of excitatory signals.[1] In pathological conditions such as epilepsy, excessive activation of AMPA receptors can lead to neuronal hyperexcitability and seizure generation.[5]

This compound exerts its therapeutic effect by negatively modulating AMPA receptor activity.[4][6] Unlike competitive antagonists that bind to the glutamate recognition site, this compound binds to an allosteric site on the AMPA receptor.[4][5] This binding induces a conformational change in the receptor, which reduces its response to glutamate without directly competing with the agonist for its binding site.[5] This non-competitive mechanism allows this compound to inhibit AMPA receptor function regardless of the concentration of glutamate.[7]

Radioligand binding studies have suggested that this compound's binding site is distinct from the glutamate binding site and may overlap with that of other non-competitive antagonists like GYKI 52466.[4][6] Furthermore, this compound is highly selective for AMPA receptors, showing little to no significant activity at NMDA or kainate receptors at therapeutic concentrations.[4][7][8]

Mechanism of this compound's non-competitive antagonism at the AMPA receptor.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay Type | Preparation | Agonist | IC50 | Reference |

| Inhibition of AMPA-induced Ca2+ influx | Cultured rat cortical neurons | AMPA | 93 nM | [4][7] |

| Inhibition of AMPA receptor currents | Cultured rat hippocampal neurons | Kainate | 692 ± 94 nM | [7] |

| Inhibition of AMPA receptor currents | Cultured rat hippocampal neurons | Kainate | 0.56 µM | [2][8] |

| Inhibition of AMPA receptor-mediated ion currents | Native rat and human AMPA receptors reconstituted into Xenopus oocytes | AMPA | 2.6 - 7.0 µM | [9][10] |

Table 2: Preclinical Antiseizure Activity of this compound

| Seizure Model | Animal Model | Route of Administration | ED50 | Reference |

| Audiogenic seizures | DBA/2 mice | Oral | Not specified, but high potency noted | [4] |

| Maximal electroshock seizure (MES) | Mice | Oral | Not specified, but effective | [4] |

| Subcutaneous pentylenetetrazol (PTZ) | Mice | Oral | Not specified, but effective | [4] |

| 6 Hz seizure test | Mice | Oral | Not specified, but effective | [4] |

Detailed Experimental Protocols

The characterization of this compound as a non-competitive antagonist has relied on key experimental techniques, including radioligand binding assays and electrophysiology.

Radioligand Binding Assay

This assay is used to determine the binding characteristics of a compound to its receptor.

Objective: To determine the binding affinity of this compound to the AMPA receptor and to confirm its interaction at a site distinct from the glutamate binding site.

Methodology:

-

Membrane Preparation:

-

Whole brains from rodents are homogenized in ice-cold buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a radiolabeled ligand specific for the non-competitive antagonist binding site (e.g., [3H]this compound).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competing ligand.

-

For competition binding assays, increasing concentrations of unlabeled this compound or other test compounds (like AMPA, glutamate, or GYKI 52466) are added to the incubation mixture.[4]

-

The incubation is carried out at a specific temperature for a defined period to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Competition binding data is analyzed using non-linear regression to determine the IC50 (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and is crucial for functionally characterizing the effect of a drug on receptor activity.[11]

Objective: To measure the inhibitory effect of this compound on AMPA receptor-mediated currents and to confirm its non-competitive mechanism of action.

Methodology:

-

Cell Preparation:

-

Recording Setup:

-

A coverslip with cultured neurons is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external bath solution.

-

A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and positioned to form a high-resistance seal with the membrane of a single neuron.

-

The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing electrical access to the entire cell.

-

-

Data Acquisition:

-

The neuron is voltage-clamped at a holding potential (e.g., -60 mV).[8]

-

Agonists (e.g., AMPA or kainate) are applied to the neuron using a fast perfusion system to evoke inward currents through AMPA receptors.[7]

-

To test the effect of this compound, it is pre-applied and then co-applied with the agonist at various concentrations.[8]

-

The resulting currents are recorded using an amplifier and digitized for computer analysis.

-

-

Data Analysis:

-

The peak amplitude of the agonist-evoked current is measured in the absence and presence of different concentrations of this compound.

-

The percentage of inhibition is calculated for each concentration.

-

A dose-response curve is generated by plotting the percentage of inhibition against the log concentration of this compound, from which the IC50 is determined.

-

To confirm non-competitive antagonism, this procedure is repeated with different concentrations of the agonist. A non-competitive antagonist will reduce the maximal response without shifting the EC50 of the agonist.[7]

-

Workflow for whole-cell patch-clamp electrophysiology.

Downstream Signaling Pathways

The antagonism of AMPA receptors by this compound initiates a cascade of downstream effects on intracellular signaling pathways. These alterations contribute to its overall pharmacological profile. In epileptic rats, this compound has been shown to modulate the phosphorylation of the GluA1 subunit of the AMPA receptor through several signaling molecules.[12][13]

Specifically, this compound can:

-

Increase the phosphorylation of Ca2+-calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA). [12][13] These kinases are known to phosphorylate the GluA1 subunit at Serine 831 and Serine 845, respectively, which can influence channel conductance.[12]

-

Elevate the phosphorylation of c-Jun N-terminal kinase (JNK) and protein phosphatase 2B (PP2B). [12][13]

-

Inhibit the AKT and extracellular signal-regulated kinase (ERK) pathways. This has been observed in neuroblastoma cells, where this compound treatment led to a down-regulation of AKT protein levels, AKT phosphorylation, and ERK1/2 phosphorylation, resulting in inhibited cell proliferation.[14][15]

These findings suggest that this compound's mechanism extends beyond simple channel blockade to the intricate regulation of multiple signaling pathways that govern AMPA receptor function and neuronal excitability.[12]

Downstream signaling pathways affected by this compound.

Conclusion

This compound represents a significant advancement in the treatment of epilepsy, primarily due to its unique mechanism as a selective, non-competitive antagonist of the AMPA receptor. Its ability to allosterically modulate and inhibit this key excitatory receptor, independent of agonist concentration, provides a powerful tool for reducing neuronal hyperexcitability. The pharmacological profile, supported by robust in vitro and in vivo data, demonstrates its potency and broad-spectrum antiseizure activity. Furthermore, emerging research into its effects on downstream signaling pathways highlights a more complex and nuanced mechanism of action that extends beyond direct channel blockade. This comprehensive understanding of this compound's pharmacology is essential for optimizing its clinical use and for guiding the development of future therapeutics targeting the glutamatergic system.

References

- 1. The AMPA receptor antagonist this compound in the adjunctive treatment of partial-onset seizures: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]

- 4. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]

- 8. This compound Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, for the treatment of epilepsy: studies in human epileptic brain and nonepileptic brain and in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 12. This compound Affects Up-Stream Regulatory Signaling Pathways of GluA1 Phosphorylation in Normal and Epileptic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Affects Up-Stream Regulatory Signaling Pathways of GluA1 Phosphorylation in Normal and Epileptic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Inhibits Neuroblastoma Cell Proliferation Through Down-regulation of AKT and ERK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Preclinical Profile of Perampanel: A Technical Guide to Animal Model Studies in Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perampanel (Fycompa®) is a first-in-class, selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist approved for the adjunctive treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[1][2] Its novel mechanism of action, targeting the principal excitatory neurotransmitter system in the central nervous system, has made it a significant addition to the antiepileptic drug armamentarium.[3] This technical guide provides an in-depth review of the pivotal preclinical studies of this compound in various animal models of epilepsy. We consolidate quantitative efficacy data, detail key experimental methodologies, and visualize the underlying mechanisms and workflows to offer a comprehensive resource for researchers in the field of epilepsy and neuropharmacology.

Mechanism of Action: AMPA Receptor Antagonism

Glutamate (B1630785) is the primary excitatory neurotransmitter in the brain, and its action is mediated by ionotropic receptors, including AMPA receptors.[3] These receptors are crucial for fast synaptic transmission.[3] In the pathophysiology of epilepsy, excessive activation of AMPA receptors contributes to neuronal hyperexcitability, seizure generation, and spread.[1][2]

This compound exerts its anticonvulsant effect by targeting these receptors. It is a negative allosteric modulator that binds to a site on the AMPA receptor distinct from the glutamate binding site.[4][5] This non-competitive binding alters the receptor's conformation, preventing the channel from opening even when glutamate is bound, thereby reducing the influx of sodium and calcium ions and dampening excitatory signaling.[3][4] In vitro studies in cultured rat cortical neurons demonstrated that this compound inhibits AMPA-induced increases in intracellular calcium with an IC50 of 93 nM.[6] It has shown minimal effect on N-methyl-D-aspartate (NMDA) receptor-mediated responses, highlighting its selectivity for the AMPA receptor.[6][7]

Caption: this compound non-competitively antagonizes the AMPA receptor.

Efficacy in Acute Seizure Models

This compound has demonstrated broad-spectrum anticonvulsant activity across a range of well-established acute animal seizure models. These tests are crucial for initial screening and characterization of potential antiepileptic drugs.

Data Presentation: Acute Models

| Seizure Model | Animal Species | Route | ED₅₀ (mg/kg) | Reference(s) |

| Maximal Electroshock (MES) | Mouse (ddY/ICR) | p.o. | 1.6 | [6][8] |

| Pentylenetetrazol (PTZ) | Mouse (ICR) | p.o. | 0.94 | [6][8] |

| Audiogenic Seizures | Mouse (DBA/2J) | p.o. | 0.47 | [6][8] |

| 6 Hz (32 mA) | Mouse | p.o. | 2.1 | [7] |

| 6 Hz (44 mA) | Mouse | p.o. | 2.8 | [7] |

| AMPA-induced Convulsions | Mouse (ddY) | p.o. | 2.5 - 5.0* | [8] |

*Effective dose range, not ED₅₀.

Experimental Protocols: Key Acute Models

-

Maximal Electroshock (MES) Seizure Test:

-

Animal Model: Male ddY or ICR mice.

-

Procedure: A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 0.2 seconds). The endpoint is the abolition of the tonic hindlimb extension phase of the induced seizure.

-

Drug Administration: this compound is typically administered orally (p.o.) 30 to 60 minutes prior to the electrical stimulus.[4]

-

Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.[9]

-

-

Subcutaneous Pentylenetetrazol (PTZ) Seizure Test:

-

Animal Model: Male ICR mice.

-

Procedure: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously. The endpoint is the failure to observe a minimal clonic seizure (lasting at least 5 seconds) within a 30-minute observation period.

-

Drug Administration: this compound is administered orally 30 to 60 minutes before PTZ injection.[4]

-

Data Analysis: The ED₅₀ is determined as the dose protecting 50% of mice from clonic seizures.

-

-

Audiogenic Seizure Model:

-

Animal Model: Genetically susceptible DBA/2 mice.

-

Procedure: Mice are exposed to a high-intensity sound stimulus (e.g., 110 dB) which induces a characteristic seizure sequence (wild running, clonic seizure, tonic seizure). Protection is defined as the blockade of the clonic-tonic phases.

-

Drug Administration: Oral administration of this compound prior to the auditory stimulus.[9]

-

Data Analysis: The ED₅₀ is calculated based on the percentage of animals protected.

-

Caption: Generalized workflow for acute antiseizure drug testing.

Efficacy in Chronic Epilepsy Models

Chronic models of epilepsy, such as kindling, are essential for evaluating a drug's potential to modify disease progression and control more complex, treatment-resistant seizures.

Data Presentation: Chronic Models

| Seizure Model | Animal Species | Doses (mg/kg, p.o.) | Key Findings | Reference(s) |

| Amygdala Kindling | Rat | 5 - 10 | Reduced motor seizure duration, afterdischarge duration, and seizure severity. Increased afterdischarge threshold. | [4][6] |

| Corneal Kindling | Mouse | 1.5 - 3.0 | Prevented kindling acquisition. | [8] |

| Lithium-Pilocarpine (Status Epilepticus) | Rat | 5 - 8 (i.v.) | Terminated diazepam-resistant status epilepticus. Reduced neuronal injury. | [10][11] |

| Soman-induced (Status Epilepticus) | Rat | N/A | As second-line therapy to midazolam, reduced seizure duration and neurodegeneration. | [12] |

Experimental Protocols: Key Chronic Models

-

Amygdala Kindling Model:

-

Animal Model: Male Wistar-Kyoto or Sprague-Dawley rats.[13][14]

-

Procedure:

-

Surgery: A stimulating electrode is surgically implanted into the basolateral amygdala.[14]

-

Kindling Development: A low-level electrical stimulus (e.g., 500 µA, 1 sec) is delivered daily. This repeated stimulation leads to a progressive intensification of seizure activity, culminating in fully kindled generalized seizures (Racine stage 5).[14]

-

Drug Testing: Once animals are fully kindled, this compound is administered to test its effects on the afterdischarge threshold (the minimum current required to elicit a seizure) or on seizure parameters (duration, severity) evoked by a suprathreshold stimulus.[6][13]

-

-

Drug Administration: this compound is administered orally or intraperitoneally prior to stimulation.[4][15]

-

Data Analysis: Parameters measured include afterdischarge duration (electrographic seizure), behavioral seizure duration, and seizure severity score (Racine scale).

-

-

Corneal Kindling Model:

-

Procedure: A subconvulsive electrical stimulus (e.g., 3 mA for 3 seconds) is applied to the cornea twice daily for a set period (e.g., 12 consecutive days).[16] This gradually leads to the development of generalized seizures.

-

Drug Administration: this compound is administered prior to each stimulation to assess its effect on the acquisition of the kindled state.[8]

-

Data Analysis: Seizure severity is scored, and the number of stimulations required to reach a fully kindled state is compared between drug-treated and vehicle groups.

Caption: Experimental workflow for the amygdala kindling model.

Motor Impairment and Therapeutic Index

A critical aspect of preclinical evaluation is assessing the therapeutic window—the gap between the effective dose and the dose causing adverse effects. For many antiepileptic drugs, motor impairment is a common dose-limiting side effect.

Data Presentation: Motor Impairment

| Test | Animal Species | Route | TD₅₀ (mg/kg) | Reference(s) |

| Rotarod Test | Mouse (ICR) | p.o. | 1.8 | [6][7] |

| Rotarod Test | Rat | p.o. | 9.14 | [6][7] |

The Protective Index (PI) is calculated as TD₅₀ / ED₅₀. A higher PI suggests a better separation between efficacy and motor toxicity.

| Seizure Model (in Mice) | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference(s) |

| MES | 1.6 | 1.8 | 1.1 | [6][7] |

| Audiogenic | 0.47 | 1.8 | 3.8 | [6][7] |

| PTZ | 0.94 | 1.8 | 1.9 | [6][7] |

Experimental Protocol: Rotarod Test

-

Apparatus: A rotating rod, with the speed of rotation set to a constant value.

-

Procedure: Animals are trained to stay on the rotating rod. After drug administration, they are placed back on the rod, and the latency to fall is recorded. A predetermined cutoff time is used.

-

Drug Administration: this compound is given orally, and testing occurs at the time of expected peak effect (e.g., 60 minutes post-dose).[8]

-

Data Analysis: The dose at which 50% of the animals fail the test (TD₅₀) is calculated. Failure is defined as falling off the rod or passively rotating with it.

Combination Studies

In clinical practice, epilepsy is often managed with polytherapy. Preclinical studies investigating drug combinations are therefore highly relevant. This compound has shown synergistic or additive effects when combined with other antiepileptic drugs.

Data Presentation: Combination Therapy

| Combination | Animal Model | Key Findings | Reference(s) |

| This compound + Lacosamide (B1674222) | Corneal Kindling (Mouse) | More effective in reducing seizure progression than monotherapy. | [16][17] |

| This compound + Zonisamide (B549257) | Amygdala Kindling (Rat) | Synergistic interaction in increasing the afterdischarge threshold. | [13] |

| This compound + Levetiracetam / Lamotrigine | Amygdala Kindling (Rat) | At low doses, the combination reduced seizure severity and duration more than either drug alone. | [14][15] |

| This compound + Brivaracetam | PTZ Kindling (Mouse) | Combination significantly protected mice from high-severity seizures. | [18][19] |

Conclusion

The preclinical data for this compound consistently demonstrate its potent, broad-spectrum anticonvulsant properties across a diverse range of animal models of epilepsy.[4][5] Its efficacy in acute models like MES and PTZ, as well as in chronic, treatment-resistant models like amygdala kindling and status epilepticus, underscores its robust antiseizure activity.[6][10] The mechanism, selective non-competitive antagonism of the AMPA receptor, represents a targeted approach to reducing the glutamatergic hyperexcitability that underlies seizure generation.[3] While the therapeutic index for motor impairment in rodents is relatively narrow, a characteristic of AMPA receptor antagonists, its clinical success highlights the translatability of this preclinical profile.[6][20] The synergistic effects observed in combination with other antiepileptic drugs further support its role in polytherapy for managing refractory epilepsy.[13][14] This comprehensive body of preclinical work firmly established the foundation for the successful clinical development of this compound as a valuable therapeutic option for patients with epilepsy.

References

- 1. This compound: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]

- 2. This compound (Fycompa): A Review of Clinical Efficacy and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: a novel, orally active, noncompetitive AMPA-receptor antagonist that reduces seizure activity in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. This compound, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-TERMINATES-DIAZEPAM-RESISTANT-STATUS-EPILEPTICUS-IN-A-LITHIUM-PILOCARPINE-RAT-MODEL [aesnet.org]

- 11. Late-Perampanel-Treatment-Reduces-the-Neuropathological-Consequences-of-Status-Epilepticus-in-a-Rat-Model [aesnet.org]

- 12. This compound as a second-line therapy to midazolam reduces soman-induced status epilepticus and neurodegeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synergism of this compound and zonisamide in the rat amygdala kindling model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. EFFECT-OF-PERAMPANEL-IN-COMBINATION-WITH-AEDS-IN-AMYGDALA-KINDLING-MODEL [aesnet.org]

- 15. Pharmacodynamic and pharmacokinetic interactions of this compound and other antiepileptic drugs in a rat amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Unraveling the neuroprotective effect of this compound and lacosamide combination in the corneal kindling model for epilepsy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Unraveling the neuroprotective effect of this compound and lacosamide combination in the corneal kindling model for epilepsy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Neuroprotective Landscape of Perampanel: An In-depth Technical Guide to Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perampanel, a first-in-class, selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, is clinically approved for the treatment of epilepsy.[1][2] Beyond its anti-seizure efficacy, a substantial body of preclinical evidence highlights its potent neuroprotective effects across a range of acute brain injury models. This technical guide synthesizes the current understanding of this compound's neuroprotective mechanisms, presents quantitative data from key preclinical studies in a structured format, details the experimental protocols employed, and visualizes the complex biological pathways and workflows involved. The data strongly suggest that this compound's ability to mitigate neuronal damage stems from its multifaceted action against excitotoxicity, neuroinflammation, oxidative stress, and regulated cell death pathways like necroptosis and ferroptosis.

Core Mechanism of Neuroprotection: Targeting the AMPA Receptor

Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its over-activation of ionotropic receptors, particularly AMPA receptors, is a primary driver of excitotoxic neuronal injury following ischemic or traumatic insults.[3][4] this compound exerts its neuroprotective effects by binding to an allosteric site on the AMPA receptor, which is distinct from the glutamate-binding site.[5][6] This non-competitive antagonism reduces the influx of calcium ions into neurons, a critical trigger for downstream pathological cascades.[1][7] This fundamental action initiates a cascade of neuroprotective effects.

Attenuation of Excitotoxicity and Downstream Signaling

By blocking the AMPA receptor, this compound directly curtails the excessive neuronal depolarization and calcium overload that defines excitotoxicity. This primary mechanism prevents the activation of multiple downstream pathways that lead to cell death and secondary injury.

Caption: this compound's core mechanism of action.

Modulation of Neuroinflammation

Neuroinflammation is a critical component of secondary brain injury. Preclinical studies show that this compound significantly suppresses the activation of microglia and astrocytes.[8] It reduces the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6, while concurrently increasing the levels of anti-inflammatory cytokines like IL-10 and Transforming Growth Factor-beta 1 (TGF-β1).[9][10]

Caption: this compound's anti-neuroinflammatory pathway.

Amelioration of Oxidative Stress

This compound has demonstrated significant anti-oxidative properties. It markedly inhibits lipid peroxidation, evidenced by decreased levels of malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).[9][10] Furthermore, it preserves the endogenous antioxidant system by attenuating the injury-induced decreases in the enzymatic activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) transferase (GST).[3][9] Some studies suggest this effect is mediated by the activation of the Sirtuin 3 (Sirt3) cascade, which enhances mitochondrial antioxidant enzymes like SOD2.[4][11]

References

- 1. This compound: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]

- 2. fycompa.com [fycompa.com]

- 3. Therapeutic potential of AMPA receptor antagonist this compound against cerebral ischemia: beyond epileptic disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The AMPAR antagonist this compound protects the neurovascular unit against traumatic injury via regulating Sirt3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Preclinical pharmacology of this compound, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Regulates Neuroinflammation and Ferroptosis via Activating FSP1 Following Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The AMPAR Antagonist this compound Attenuates Traumatic Brain Injury Through Anti-Oxidative and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The AMPAR Antagonist this compound Attenuates Traumatic Brain Injury Through Anti-Oxidative and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The AMPAR antagonist this compound protects the neurovascular unit against traumatic injury via regulating Sirt3 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Perampanel in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perampanel, a first-in-class, selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, has demonstrated significant efficacy in the management of epilepsy.[1][2] Its mechanism of action, centered on the modulation of glutamatergic neurotransmission, positions it as a critical tool for investigating the fundamental processes of synaptic plasticity. This technical guide provides an in-depth analysis of this compound's role in synaptic plasticity, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways to support further research and drug development in this domain. This compound operates by binding to an allosteric site on the AMPA receptor, thereby reducing the excitatory effects of glutamate (B1630785) without competing with the glutamate binding site itself.[3] This non-competitive antagonism allows this compound to be effective even in the presence of high glutamate concentrations, a condition often associated with pathological hyperexcitability.[4]

Mechanism of Action: Non-Competitive AMPA Receptor Antagonism

This compound's primary mechanism of action is the selective, non-competitive antagonism of AMPA-type glutamate receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system.[3][5] Unlike competitive antagonists that bind to the glutamate recognition site, this compound binds to an allosteric site on the AMPA receptor.[3] This binding event alters the receptor's conformation, which in turn inhibits the ion channel opening in response to glutamate binding.[3] This non-competitive nature means that this compound's inhibitory effect is not overcome by high concentrations of glutamate, a key feature in conditions of excessive glutamatergic activity such as epilepsy.[4]

Studies have consistently demonstrated this compound's high selectivity for AMPA receptors over other ionotropic glutamate receptors, such as N-methyl-D-aspartate (NMDA) and kainate receptors.[6][7][8] This specificity minimizes off-target effects and contributes to its therapeutic profile. The inhibition of AMPA receptor function by this compound leads to a reduction in the influx of sodium and calcium ions into the postsynaptic neuron, thereby dampening excitatory postsynaptic potentials and reducing neuronal hyperexcitability.[1][8]

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data from in vitro and clinical studies, highlighting this compound's potency and clinical effectiveness.

Table 1: In Vitro Inhibition of AMPA Receptor-Mediated Responses by this compound

| Preparation | Measurement | Agonist | This compound IC₅₀ | Reference |

| Cultured Rat Cortical Neurons | AMPA-induced Ca²⁺ influx | AMPA (2 µM) | 0.093 µM | [9] |

| Rat Hippocampal Slices | AMPA receptor-mediated f-EPSPs | - | 0.23 µM | [6][7] |

| Cultured Rat Hippocampal Neurons | Kainate-evoked AMPA receptor current | Kainate (3 µM) | 0.58 µM | [10] |

| Cultured Rat Hippocampal Neurons | Kainate-evoked AMPA receptor current | Kainate (10 µM) | 0.51 µM | [10] |

| Cultured Rat Hippocampal Neurons | Kainate-evoked AMPA receptor current | Kainate (100 µM) | 0.58 µM | [10] |

| Cultured Rat Hippocampal Neurons | AMPA-evoked peak current | AMPA (10 µM) | 0.4 µM | [11] |

| Cultured Rat Hippocampal Neurons | AMPA-evoked peak current | AMPA (30 µM) | 0.8 µM | [11] |

| Cultured Rat Hippocampal Neurons | AMPA-evoked peak current | AMPA (100 µM) | 0.9 µM | [11] |

| Cultured Rat Hippocampal Neurons | AMPA-evoked late current | AMPA (10 µM) | 0.4 µM | [11] |

| Cultured Rat Hippocampal Neurons | AMPA-evoked late current | AMPA (30 µM) | 0.9 µM | [11] |

| Cultured Rat Hippocampal Neurons | AMPA-evoked late current | AMPA (100 µM) | 1.2 µM | [11] |

Table 2: Clinical Efficacy of Adjunctive this compound in Patients with Epilepsy

| Study Population | Seizure Type | Follow-up Duration | 50% Responder Rate | Seizure-Free Rate | Reference |

| Patients with drug-resistant PGTC seizures (RCT) | PGTC | 21 weeks | 64.2% | 30.9% | [12] |

| Patients with focal-onset seizures (observational) | Focal-onset | 12 months | 68.1% | 26.5% | [12] |

| Pooled observational study (Europe) | Focal-onset (95%) | 12 months | 39% | 9.2% (at least 6 months) | [12] |

| Patients with IGE (retrospective) | All seizures | 12 months | - | 59% | [12] |

| Patients with IGE (retrospective) | GTCS | 12 months | 75.7% | 63% | [12] |

| Adolescents and Adults with FOS (AMPA study) | FOS | 12 months | Adolescents: 76.0%, Adults: 61.7% | - | [13] |

| Patients with refractory partial-onset seizures (Phase III extension) | Partial-onset | 2 years | 58% | 5.3% (for the entire year) | [14] |

Impact on Signaling Pathways in Synaptic Plasticity

This compound's influence on synaptic plasticity extends beyond direct AMPA receptor blockade to the modulation of downstream signaling cascades that regulate receptor function and synaptic strength. A key area of investigation has been its effect on the phosphorylation of the GluA1 subunit of the AMPA receptor, a critical process in both long-term potentiation (LTP) and long-term depression (LTD).

In a pilocarpine-induced epileptic rat model, this compound was found to regulate GluA1 phosphorylation through multiple signaling molecules.[15] Specifically, this compound increased the phosphorylation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA), which are known to phosphorylate the GluA1 subunit at Serine 831 and Serine 845, respectively.[15] Furthermore, this compound elevated the phosphorylation of c-Jun N-terminal kinase (JNK) and protein phosphatase 2B (PP2B), which also play roles in the phosphorylation and dephosphorylation of GluA1.[15] These findings suggest that this compound's therapeutic effects may involve a complex regulation of the molecular machinery underlying synaptic plasticity.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used to investigate the effects of this compound on synaptic plasticity.

Hippocampal Slice Electrophysiology

This protocol is adapted from studies investigating this compound's effect on synaptic transmission in the hippocampus.[6][7]

Objective: To measure the effect of this compound on pharmacologically isolated synaptic responses mediated by AMPA, NMDA, or kainate receptors.

Procedure:

-

Slice Preparation: Male Wistar rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (400 µm) are cut using a vibratome and allowed to recover in a submerged chamber containing aCSF continuously bubbled with 95% O₂ / 5% CO₂ for at least 1 hour.

-

Recording: A single slice is transferred to a recording chamber and continuously perfused with aCSF. Field excitatory postsynaptic potentials (f-EPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode. Synaptic responses are evoked by electrical stimulation of the Schaffer collateral-commissural pathway.

-

Pharmacological Isolation:

-

AMPA receptor-mediated responses: Slices are perfused with aCSF containing NMDA receptor antagonist D-AP5 (30 µM) and GABA-A receptor antagonist picrotoxin (B1677862) (100 µM).

-

NMDA receptor-mediated responses: Slices are perfused with aCSF containing AMPA/kainate receptor antagonist NBQX (10 µM) and picrotoxin (100 µM) in magnesium-free aCSF.

-

Kainate receptor-mediated responses: Slices are perfused with aCSF containing D-AP5 (30 µM) and picrotoxin (100 µM), and responses are evoked in the presence of cyclothiazide (B1669527) to block AMPA receptor desensitization.

-

-

This compound Application: After establishing a stable baseline response, this compound is bath-applied at various concentrations (e.g., 0.01-10 µM). The effect on the f-EPSP slope is measured and expressed as a percentage of the pre-drug baseline.

Whole-Cell Voltage-Clamp Recordings in Cultured Neurons

This protocol is based on studies examining the direct effects of this compound on AMPA and NMDA receptor currents.[10]

Objective: To characterize the kinetics and concentration-dependence of this compound's block of AMPA and NMDA receptor-mediated currents.

Procedure:

-

Cell Culture: Primary hippocampal neurons are prepared from E18 rat embryos and cultured on glass coverslips.

-

Electrophysiology: Whole-cell voltage-clamp recordings are performed on neurons after 1-2 weeks in culture. Neurons are voltage-clamped at -60 mV.

-

Drug Application: A fast perfusion system is used to apply agonists (AMPA, kainate, or NMDA) and this compound.

-

Experimental Paradigms:

-

Concentration-Response: Currents are evoked by a fixed concentration of agonist in the presence of increasing concentrations of this compound to determine the IC₅₀.

-

Kinetics of Block: The rates of block and unblock are determined by applying this compound for varying durations before and during agonist application.

-

Selectivity: The effect of a high concentration of this compound (e.g., 30 µM) on NMDA-evoked currents is assessed.

-

-

Data Analysis: The peak and steady-state components of the evoked currents are measured and analyzed to determine the extent and nature of the block.

Western Blot Analysis of Signaling Proteins

This protocol is derived from research investigating this compound's impact on the phosphorylation state of key signaling molecules.[16]

Objective: To quantify the effects of this compound on the expression and phosphorylation of proteins involved in synaptic plasticity, such as GluA1, CaMKII, PKA, JNK, and PP2B.

Procedure:

-

Animal Model and Treatment: Normal or epileptic rats (e.g., pilocarpine-induced model) are treated with this compound or vehicle.

-

Tissue Preparation: At the end of the treatment period, animals are euthanized, and brain tissue (e.g., hippocampus) is rapidly dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., anti-GluA1, anti-pGluA1-S831, anti-pCaMKII, etc.).

-